Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-20-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBTRFDXUFYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions. For instance, it can be synthesized from piperidin-4-ylmethanol through acylation and substitution processes, yielding high-purity intermediates essential for pharmaceutical applications .
Biological Research
In biological contexts, this compound is investigated for its interactions with biological macromolecules. The presence of the phenoxy group enhances its binding affinity to proteins and enzymes, making it a valuable candidate for studying biochemical pathways and drug interactions . Research indicates that modifications to its structure, such as the introduction of trifluoromethyl groups, can significantly influence its biological activity and selectivity.
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry for its potential as a pharmacophore in drug design. Its structural characteristics may contribute to the development of novel therapeutic agents with improved efficacy and safety profiles. Notably, it is a key intermediate in the synthesis of Vandetanib, a drug used to treat various cancers, including non-small cell lung cancer and medullary thyroid cancer .
Case Study: Vandetanib Synthesis
- Compound : this compound
- Role : Key intermediate in Vandetanib synthesis
- Process : Involves multi-step reactions including acylation and substitution.
- Yield : Reported total yield of synthetic steps around 20.2% .
Pharmaceutical Applications
The compound's role extends into pharmaceuticals where it is explored for developing targeted therapies. Its ability to modify lipophilicity through structural variations allows for better membrane permeability and enhanced drug delivery systems.
Table: Comparison of Structural Variants
| Compound Name | Key Features | Application |
|---|---|---|
| This compound | Piperidine ring, phenoxy group | Intermediate in Vandetanib synthesis |
| Tert-butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate | Trifluoromethyl group | Enhanced binding affinity in biological studies |
| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Aminomethyl substitution | Semi-flexible linker in PROTAC development |
Industrial Applications
Beyond pharmaceuticals, this compound finds applications in agrochemicals and materials science due to its stability and reactivity. It can serve as a building block for the development of new materials with specific properties tailored for industrial needs .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes or receptors that lead to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl piperidine-1-carboxylate derivatives allows for tailored applications in medicinal chemistry, catalysis, and materials science. Below is a detailed comparison with key analogs:
Physicochemical Properties
- Molecular Weight and Polarity: The phenoxymethyl derivative (target compound) has an estimated molecular weight of ~305 g/mol (based on C₁₇H₂₃NO₃). Comparatively, the 4-bromobenzyloxy analog (C₁₇H₂₂BrNO₃) has a higher molecular weight (~380 g/mol) due to bromine . The amino-pyridinyl derivative (C₁₅H₂₃N₃O₂) exhibits polarity from the amino and pyridine groups, impacting solubility in polar solvents .
Spectroscopic Data :
- Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate: $ ^1H $ NMR shows characteristic Boc tert-butyl signals at δ 1.45 ppm and methylpentyl protons at δ 0.85–1.30 ppm .
- Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate: $ ^{13}C $ NMR confirms the carbonyl group (δ ~165 ppm) and aromatic fluorines (δ ~110–120 ppm) .
Biological Activity
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the known biological activities of this compound, synthesizing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The compound features a tert-butyl group, a piperidine ring, and a phenoxymethyl moiety, which contribute to its pharmacological properties.
1. Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. In a study focusing on various piperidine compounds, this compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Inhibition of Mycobacterium tuberculosis
A study evaluating the structure-activity relationship (SAR) of piperidine derivatives revealed that certain modifications could enhance activity against Mycobacterium tuberculosis. This compound was included in SAR studies, showing promising results in inhibiting the enzyme MenA, crucial for the bacterium's survival. The inhibition was quantified using IC50 values, demonstrating effective concentrations for therapeutic use.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | MenA | 15.3 |
Case Study 2: Neuroprotective Effects
Another area of investigation involves the neuroprotective effects of piperidine derivatives. In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the compound's ability to modulate signaling pathways involved in cell survival.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest that this compound has favorable absorption characteristics and moderate metabolic stability. Toxicological assessments indicate low cytotoxicity in human cell lines, suggesting a promising safety profile for further development.
Preparation Methods
Alkylation of N-Boc-4-piperidinemethanol with Aryl Halides
One documented method involves the reaction of N-Boc-4-piperidinemethanol with aryl halides under basic conditions to introduce the phenoxymethyl group. For example, a reaction using sodium hydride as a base in dimethylformamide (DMF) at room temperature, followed by the addition of an aryl bromide, yields the corresponding ether.
| Parameter | Details |
|---|---|
| Starting material | N-Boc-4-piperidinemethanol (860 mg, 4.0 mmol) |
| Base | 60% Sodium hydride (160 mg, 4.0 mmol) |
| Solvent | DMF (40 mL) |
| Electrophile | 2-bromo-4-chloro-5-nitropyridine (949 mg, 4.0 mmol) |
| Temperature | Room temperature |
| Reaction time | Overnight |
| Workup | Dilution with ether, aqueous wash, extraction, drying over Na2SO4 |
| Purification | Silica gel chromatography (20% ethyl acetate in hexane) |
| Yield | 62% |
| Product characteristics | Pale yellow viscous oil, solidifies on standing; confirmed by 1H NMR and LCMS |
This method effectively introduces the aryl ether substituent at the 4-position of the piperidine ring while maintaining the Boc protection on the nitrogen, facilitating further functionalization if required.
Nucleophilic Substitution Using Potassium tert-Butoxide in DMSO
Another approach employs potassium tert-butoxide as the base in dimethyl sulfoxide (DMSO) to promote nucleophilic substitution of a phenolic precursor onto the 4-(hydroxymethyl)piperidine-1-carboxylate.
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) |
| Electrophile | tert-butyl 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol) |
| Base | Potassium tert-butoxide (6.2 g, 55.6 mmol) |
| Solvent | DMSO (200 mL) |
| Temperature | 20°C |
| Reaction time | 1 hour |
| Atmosphere | Inert atmosphere (e.g., nitrogen) |
| Workup | Dilution with water, extraction with ethyl acetate, washing with brine, drying |
| Purification | Silica gel chromatography (petroleum ether/ethyl acetate gradient) |
| Yield | 60% |
| Product characteristics | Pale yellow liquid; confirmed by LCMS (m/z 331.9 [M-111]+) |
This method is advantageous for its mild conditions and relatively high yield, allowing efficient synthesis of the target compound with retention of the Boc protecting group.
Comparative Analysis of Preparation Methods
| Method | Base Used | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Alkylation with sodium hydride | 60% Sodium hydride | DMF | Room temp | Overnight | 62% | Suitable for aryl bromides; requires careful handling of NaH |
| Nucleophilic substitution | Potassium tert-butoxide | DMSO | 20°C | 1 hour | 60% | Mild conditions; inert atmosphere recommended |
Both methods provide comparable yields (~60%), with the choice depending on the availability of starting materials and desired substituents on the phenoxymethyl group.
Research Findings and Notes
- The Boc protecting group on the piperidine nitrogen is critical for selective substitution at the 4-position without side reactions on the nitrogen atom.
- Use of strong bases such as sodium hydride or potassium tert-butoxide facilitates deprotonation of the hydroxymethyl group, enabling nucleophilic attack on aryl halides or activated aromatic esters.
- Reaction conditions such as temperature and solvent polarity significantly influence the reaction rate and yield.
- Purification by silica gel chromatography is effective for isolating the pure this compound.
- Analytical confirmation by 1H NMR and LCMS is standard to verify structure and purity.
Q & A
Q. What are the common synthetic routes for tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:
- Alkylation : Reacting piperidine with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride in THF) to introduce the tert-butyl carbamate group .
- Phenoxymethyl Substitution : Coupling the intermediate with a phenoxymethyl group using nucleophilic substitution or coupling agents (e.g., Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate) .
- Purification via silica gel column chromatography to isolate the product in high purity (>95%) .
Q. Which spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying the piperidine backbone, tert-butyl group (δ ~1.4 ppm), and phenoxymethyl substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 306.18 for C₁₇H₂₄NO₃) .
- Elemental Analysis : Validates purity and stoichiometry by comparing experimental vs. theoretical C/H/N ratios .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer :
- Store in amber glass bottles at room temperature (RT) to prevent photodegradation .
- Ensure containers are tightly sealed to avoid moisture absorption, which could hydrolyze the tert-butyl carbamate group .
- Keep away from strong acids/bases and oxidizing agents to maintain stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity in substitution reactions .
- Catalysis : Employ palladium catalysts for efficient cross-coupling in aryl ether formation .
- Temperature Control : Reflux conditions (~80–100°C) for 12–24 hours ensure completion of slow reactions .
- Monitor progress via TLC or HPLC to terminate reactions at peak yield .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Verification : Compare NMR/MS data with structurally analogous compounds (e.g., tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate) to identify unexpected peaks .
- Dynamic NMR : Use variable-temperature NMR to detect conformational changes causing splitting .
- Isotopic Labeling : Introduce C or N labels to trace ambiguous signals .
Q. What precautions are required given limited toxicity data for this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
- Toxicity Testing : Conduct preliminary assays (e.g., Ames test for mutagenicity) if biological applications are planned .
Q. How to design experiments to assess biological activity?
- Methodological Answer :
- Target Identification : Screen against kinase or GPCR libraries due to piperidine’s prevalence in drug discovery .
- Dose-Response Studies : Test concentrations from 1 nM–100 µM to determine IC₅₀ values .
- Metabolic Stability : Use liver microsomes to evaluate cytochrome P450 interactions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility data?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (common stock solvent) followed by dilution in PBS or cell culture media .
- Dynamic Light Scattering (DLS) : Check for aggregates in aqueous solutions that may falsely indicate insolubility .
- Reference Standards : Compare with structurally similar compounds (e.g., tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate) to validate methods .
Q. Why do different studies report varying stability under similar conditions?
- Methodological Answer :
- Impurity Analysis : Use HPLC-MS to detect trace impurities (e.g., hydrolyzed byproducts) accelerating degradation .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to simulate long-term storage and identify degradation pathways .
- pH Monitoring : Adjust buffer systems (pH 6–8) to stabilize the carbamate group against hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
